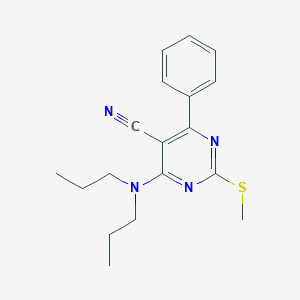
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate, also known as ECEQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. ECEQ belongs to the quinoline family of compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate is not fully understood, but studies have suggested that it may act by inhibiting bacterial DNA synthesis and disrupting bacterial cell membranes. This compound has also been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of this compound on human health.
Advantages and Limitations for Lab Experiments
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has several advantages for laboratory experiments, including its high potency and selectivity against bacteria and cancer cells. However, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
Future research on Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate could focus on its potential use as a therapeutic agent for various bacterial infections and cancer types. Studies could also investigate the molecular mechanisms underlying its pharmacological effects and explore ways to improve its solubility and bioavailability. Additionally, the development of this compound analogs with improved pharmacological properties could be explored.
Synthesis Methods
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been synthesized using various methods, including the condensation of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and cyclohexylamine in the presence of acetic acid. Another method involves the reaction of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with cyclohexylamine hydrochloride in the presence of triethylamine. These methods have been reported to yield this compound with high purity and yield.
Scientific Research Applications
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been investigated for its potential pharmacological effects, including its antimicrobial, antitumor, and anti-inflammatory properties. Studies have shown that this compound exhibits potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. This compound has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 4-(cyclohexylamino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-3-24-15-10-11-18-16(12-15)19(22-14-8-6-5-7-9-14)17(13-21-18)20(23)25-4-2/h10-14H,3-9H2,1-2H3,(H,21,22) |
InChI Key |
SUQYWJFPMXSAJL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[4-(4-methylpiperazin-1-yl)phenyl]-2H-pyrrol-3-one](/img/structure/B253902.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)


![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B253921.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)